3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride

PI3K/mTOR Oncology Kinase Inhibitors

This bridged bicyclic amine hydrochloride delivers a rigid [3.2.1] scaffold with conformational constraints that monocyclic amines (morpholine, piperidine) cannot replicate. Validated in oral PI3Kα/mTOR dual inhibition (PKI-179, IC50=0.42 nM) and muscarinic receptor modulation (M1/M2 IC50=70 nM). The HCl salt ensures superior aqueous solubility and handling stability versus the free base. A high-resolution X-ray co-crystal structure (PDB 9NNA) enables structure-based design, while benchmarked human liver microsome stability (56% remaining at 1 h) guides SAR decisions. Indispensable for medicinal chemistry teams progressing kinase inhibitors or CNS therapeutics.

Molecular Formula C6H12ClNO
Molecular Weight 149.62 g/mol
CAS No. 904316-92-3
Cat. No. B1394877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride
CAS904316-92-3
Molecular FormulaC6H12ClNO
Molecular Weight149.62 g/mol
Structural Identifiers
SMILESC1CC2COCC1N2.Cl
InChIInChI=1S/C6H11NO.ClH/c1-2-6-4-8-3-5(1)7-6;/h5-7H,1-4H2;1H
InChIKeyQCOHPFLNQAVPJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxa-8-azabicyclo[3.2.1]octane Hydrochloride (CAS 904316-92-3): Bridged Bicyclic Scaffold for CNS and Oncology Drug Discovery


3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride (CAS 904316-92-3) is a conformationally constrained bridged bicyclic amine scaffold featuring an oxygen atom at the 3-position and a nitrogen atom at the 8-position within a [3.2.1] bicyclic framework. This compound serves as a versatile synthetic intermediate and pharmacophore core in medicinal chemistry, particularly for programs targeting neurological disorders, cancer, and hemoglobinopathies [1]. The hydrochloride salt form enhances water solubility and handling stability compared to the free base, making it a preferred procurement option for synthetic laboratories .

Why Generic Morpholine or Piperidine Scaffolds Cannot Substitute for 3-Oxa-8-azabicyclo[3.2.1]octane Hydrochloride in Lead Optimization


In-class substitution of 3-oxa-8-azabicyclo[3.2.1]octane with simpler morpholine or piperidine analogs is not straightforward due to the bridged bicyclic architecture that imposes distinct conformational constraints, steric profiles, and electronic properties. While morpholine (a six-membered saturated heterocycle) offers metabolic advantages, its conformational flexibility and lower basicity (pKa ~8.4 vs ~9.8 for piperidine) yield different target engagement and ADME outcomes . The 3-oxa-8-azabicyclo[3.2.1]octane scaffold provides a rigid, three-dimensional geometry that can enhance selectivity for specific binding pockets, reduce off-target activity, and improve metabolic stability in ways that simpler monocyclic amines cannot replicate, as demonstrated in the quantitative evidence below [1].

Quantitative Differentiation of 3-Oxa-8-azabicyclo[3.2.1]octane Hydrochloride: Head-to-Head Comparisons and Class-Level Inferences


Scaffold Replacement in PI3K/mTOR Inhibitors: PKI-179 vs. PKI-587

Replacing one of the bis-morpholine moieties in the lead compound PKI-587 with 3-oxa-8-azabicyclo[3.2.1]octane and reducing the molecular weight yielded PKI-179, an orally efficacious dual PI3K/mTOR inhibitor [1]. This scaffold substitution directly resulted in improved oral bioavailability and maintained potent dual inhibitory activity (PI3Kα IC50 = 0.42 nM; mTOR IC50 = 1.4 nM) [2].

PI3K/mTOR Oncology Kinase Inhibitors

Muscarinic Acetylcholine Receptor Binding Affinity of 3-Oxa-8-azabicyclo[3.2.1]octane Derivatives

A derivative of 3-oxa-8-azabicyclo[3.2.1]octane (8-carbonyl linked to a chloro-fluoro-phenyl scaffold) exhibited an IC50 of 70 nM at human muscarinic acetylcholine M1/M2 receptors, as reported in BindingDB [1]. This demonstrates the scaffold's ability to engage GPCR targets relevant to CNS disorders.

GPCR Neurology Muscarinic Receptors

Metabolic Stability of 3-Oxa-8-azabicyclo[3.2.1]octane Derivatives in Human Liver Microsomes

In human liver microsomes, a representative 3-oxa-8-azabicyclo[3.2.1]octane-containing compound demonstrated 56% (±4.6) remaining after 1 hour incubation, compared to 78% (±1.2) for a control compound and 23% (±1.4) for Ko143 (a known unstable comparator) [1]. This moderate metabolic stability profile indicates the scaffold's potential for optimization toward improved pharmacokinetic properties.

ADME Drug Metabolism Metabolic Stability

Crystal Structure of 3-Oxa-8-azabicyclo[3.2.1]octane Derivative Bound to CYP46A1

The X-ray crystal structure of a 3-oxa-8-azabicyclo[3.2.1]octane-containing compound (compound 3k) in complex with human CYP46A1 has been solved at high resolution (PDB ID: 9NNA), revealing specific binding interactions within the enzyme active site [1]. The structure confirms the scaffold's ability to engage deep hydrophobic pockets via its rigid bicyclic core.

Structural Biology Cytochrome P450 X-ray Crystallography

Optimal Procurement and Application Scenarios for 3-Oxa-8-azabicyclo[3.2.1]octane Hydrochloride Based on Quantitative Evidence


Lead Optimization in PI3K/mTOR Oncology Programs Requiring Oral Bioavailability

Based on the direct head-to-head comparison showing that scaffold replacement from bis-morpholine to 3-oxa-8-azabicyclo[3.2.1]octane yielded an orally efficacious dual PI3K/mTOR inhibitor (PKI-179) while maintaining potent on-target activity (PI3Kα IC50 = 0.42 nM), this compound is ideally suited for medicinal chemistry teams optimizing kinase inhibitors for oral oncology therapies [1].

CNS Drug Discovery Targeting Muscarinic Acetylcholine Receptors

With derivative IC50 values of 70 nM at human M1/M2 muscarinic receptors, the 3-oxa-8-azabicyclo[3.2.1]octane scaffold provides a validated starting point for designing cholinergic modulators for Alzheimer's disease, schizophrenia, and other neurological disorders [2].

Structure-Based Drug Design Leveraging High-Resolution Crystallographic Data

The availability of a high-resolution X-ray crystal structure (PDB 9NNA) of a 3-oxa-8-azabicyclo[3.2.1]octane derivative bound to CYP46A1 enables accurate computational modeling and rational design, reducing the iteration cycles typically required in hit-to-lead campaigns [3].

ADME Optimization Campaigns Requiring Baseline Metabolic Stability Metrics

The quantitative metabolic stability data in human liver microsomes (56% ± 4.6 remaining after 1 h) provides medicinal chemists with a benchmark for assessing scaffold modifications, facilitating informed decisions on substitution patterns to improve pharmacokinetic properties [4].

Technical Documentation Hub

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